

Physicochemical Profile of Benzyl Caffeate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Benzyl caffeate

Cat. No.: B3020960

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Introduction

Benzyl caffeate, the benzyl ester of caffeic acid, is a phenolic compound that has garnered significant interest within the scientific community. As a derivative of caffeic acid, a well-known antioxidant, **benzyl caffeate** is being explored for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of **benzyl caffeate**, offering valuable data and methodologies for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for **benzyl caffeate** are summarized below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1][2][3]
Molecular Weight	270.28 g/mol	[1][2][3]
Appearance	Pale yellow liquid	[1]
Melting Point	153-155 °C	[1]
Not fully characterized	[1]	
Boiling Point	~250 °C	[1]
466.2 °C at 760 mmHg	[1]	
Density	~1.1 g/cm ³	[1]

Note: Discrepancies in melting and boiling point values suggest further characterization is required.

Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	Insoluble	[1]
Organic Solvent Solubility	Soluble in DMSO (>10 mM), ethanol, and acetone	[1][3]
Predicted pKa	8.45 ± 0.20	[1]
Predicted logP	~2.5	[1]

Experimental Protocols

While specific experimental details for the determination of all physicochemical properties of **benzyl caffeate** are not extensively published, this section outlines the general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

General Protocol:

- A small, powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating block of a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

General Protocol for Shake-Flask Method:

- An excess amount of **benzyl caffeate** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove undissolved solid.
- The concentration of **benzyl caffeate** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.

General Protocol:

- A solution of **benzyl caffeate** is prepared in either n-octanol or water.
- Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
- The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then allowed to separate.
- The concentration of **benzyl caffeate** in each phase is measured using an appropriate analytical technique.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

General Protocol for Caffeic Acid and its Esters:

- Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).
- Stationary Phase: A C18 reversed-phase column is commonly used.
- Detection: UV detection at a wavelength corresponding to the maximum absorbance of the analyte.
- Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

General Protocol:

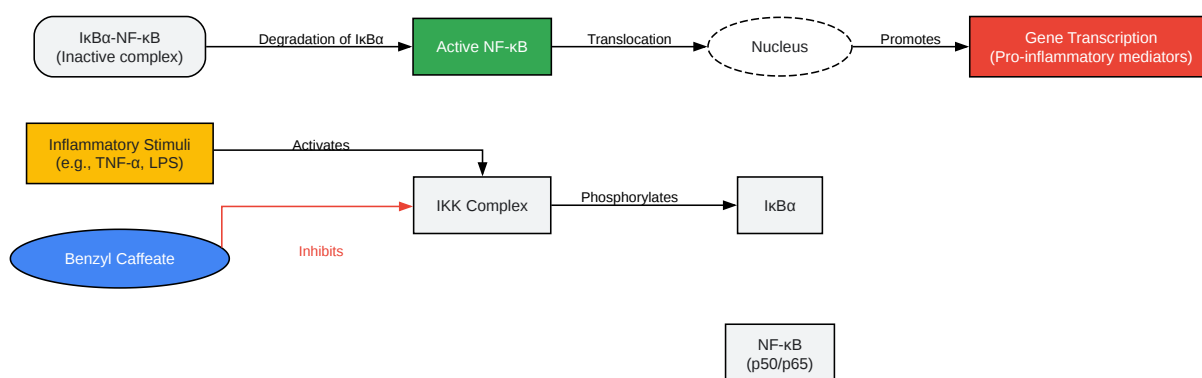
- A solution of **benzyl caffeate** of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).
- The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- The wavelength of maximum absorbance (λ_{max}) is identified. This can be used for quantitative analysis based on the Beer-Lambert law.

Signaling Pathways

Caffeic acid and its esters, including **benzyl caffeate**, are known to modulate key signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. **Benzyl caffeate** is postulated to inhibit this pathway, thereby exerting its anti-inflammatory effects.

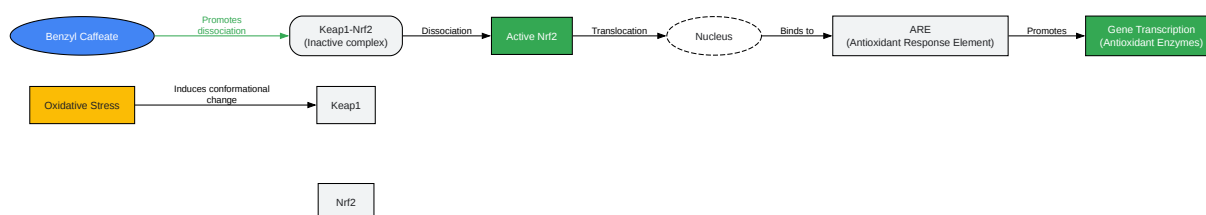


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Inhibition of the NF- κ B Signaling Pathway by **Benzyl Caffeate**.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. **Benzyl caffeate** is thought to activate this pathway, leading to the expression of antioxidant enzymes.



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Activation of the Nrf2 Antioxidant Pathway by **Benzyl Caffeate**.

Conclusion

This technical guide provides a summary of the currently available data on the physicochemical characteristics of **benzyl caffeate**. While foundational information on its molecular properties is established, further experimental work is required to resolve inconsistencies in reported values for properties such as melting and boiling points and to provide detailed, publicly available experimental protocols. The elucidation of its modulatory effects on key signaling pathways like NF- κ B and Nrf2 underscores its potential as a therapeutic agent and provides a strong rationale for continued research in drug discovery and development.

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